tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound belonging to the class of bicyclic compounds. It features a unique bicyclic structure characterized by the presence of a fluorine atom and a carboxylate group, which contributes to its chemical reactivity and potential applications in various scientific fields.
This compound is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and pharmaceutical development. Its unique structure makes it an interesting candidate for exploring biological activity and medicinal properties.
The compound is classified under:
The synthesis of tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:
The synthesis may involve the use of various reagents such as:
Key molecular data includes:
tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and selectivity.
Experimental studies would be required to elucidate specific mechanisms, including kinetic studies and binding assays.
Key physical properties include:
Chemical properties involve reactivity with:
Relevant data would include stability under various pH conditions and thermal stability.
tert-butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has potential applications in:
The synthesis of this fluorinated azabicyclic compound represents an evolutionary advancement from foundational nor-tropinone derivatives. Early research focused on the parent scaffold, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6), commonly termed N-Boc-nortropinone, which served as a versatile precursor for alkaloid synthesis and neurotransmitter analogues [4] [10]. The strategic introduction of fluorine at the C2 position emerged prominently in synthetic literature around 2014–2015, coinciding with intensified interest in fluorinated building blocks for drug discovery. This compound (CAS: 1404196-37-7) was first cataloged commercially by 2014, reflecting its initial laboratory synthesis likely between 2010–2013—a period marked by significant methodological advances in de novo fluorination and stereoselective bicyclic ring construction [2]. Its isolation as a stable, crystalline solid (storage recommendation: sealed, dry, 2–8°C) facilitated broader adoption in pharmaceutical research [2]. The synthetic pathway typically involves late-stage electrophilic or nucleophilic fluorination of a C2-activated nor-tropinone precursor, leveraging the inherent stereoelectronics of the bicyclic framework to control diastereoselectivity.
Table 1: Key Precursors and Derivatives in the Historical Development of Fluorinated 8-Azabicyclo[3.2.1]octanes
Compound Name | CAS Registry Number | Molecular Formula | Role in Development |
---|---|---|---|
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 185099-67-6 | C₁₂H₁₉NO₃ | Foundational scaffold for alkaloid synthesis |
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-44-8 | C₁₁H₂₀N₂O₂ | Demonstrates nitrogen variation at bridge positions |
tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 1404196-37-7 | C₁₂H₁₈FNO₃ | Target fluorinated bioactive precursor |
The 8-azabicyclo[3.2.1]octane core embodies a nortropane skeleton—a structural motif prized for its ability to confer conformational rigidity and precise spatial orientation of substituents. Unlike simpler monocyclic or flexible chains, this [3.2.1] system locks the nitrogen bridgehead and C2/C3 functional groups in defined orientations, critically influencing molecular recognition. The incorporation of a fluorine atom at C2 introduces both steric and electronic perturbations: the fluorine’s compact size (van der Waals radius ~1.47 Å) minimally distorts the core geometry while its strong electron-withdrawing nature (σₚ = 0.06) polarizes the adjacent carbonyl, enhancing its electrophilicity for nucleophilic additions or condensations [5] [8]. This stereoelectronic tuning enables precise modulation of reactivity unavailable in the non-fluorinated parent.
Patented applications highlight this compound’s utility as an intermediate in synthesizing enzyme inhibitors. For instance, its scaffold features in CCR5 receptor modulators (WO2005101989A2), where the bridged nitrogen anchors pharmacophore assembly [7]. More recently, derivatives appear in PRMT5 (protein arginine methyltransferase 5) inhibitor programs (EP3426635B1), where the fluorine’s gauche effect likely stabilizes bioactive conformations essential for binding potency [8]. KRAS inhibitor patents (WO2022247760A1) further exploit the fluorinated bicyclic core to target oncogenic signaling proteins, leveraging the fluorine to improve cell permeability and target affinity [9]. The scaffold’s versatility is evident in its tolerance for N-Boc deprotection, C3 carbonyl derivatization (e.g., enolate alkylation, reductive amination), and fluorine-directed cis/trans functionalization—allowing access to diverse stereoisomeric libraries for structure-activity relationship (SAR) exploration.
Table 2: Comparative Analysis of Bicyclic Scaffolds in Drug Discovery Applications
Bicyclic Core | Representative Target | Patent/Application | Role of Fluorine/Core |
---|---|---|---|
8-Azabicyclo[3.2.1]octane-3-one (fluorinated) | PRMT5, KRAS G12C | EP3426635B1, WO2022247760A1 | Enhances binding affinity, metabolic stability |
3,8-Diazabicyclo[3.2.1]octane | β-HSD1 inhibitors | CN102947295B | Augments solubility and enzyme inhibitory potency |
3-Oxa-8-azabicyclo[3.2.1]octane | Anticancer agents | EP3426635B1 | Modulates pharmacokinetics and tumor penetration |
Fluorine incorporation into heterocycles aims to fine-tune physicochemical and pharmacokinetic properties—goals fully realized in this bicyclic system. The C2 fluorine atom profoundly influences molecular behavior:
Computational modeling reveals fluorine’s impact on drug-like properties: Log P calculations (iLOGP: 2.68; XLOGP3: 1.08) indicate moderate lipophilicity, balanced by the polar carbonyl and Boc groups [3]. Aqueous solubility predictions (ESOL: -1.64; Ali: -1.54) classify it as "soluble" to "very soluble," enabling versatile reaction media selection. Crucially, the molecule exhibits high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier (BBB) permeability—attributes critical for central nervous system (CNS) agent development [3]. These features underpin its utility in synthesizing fluorinated analogues of bioactive tropanes, where fluorine mimics hydroxyl groups’ polarity without metabolic liability or introduces unique steric-electronic profiles unattainable with other halogens.
Table 3: Computationally Predicted Physicochemical Properties of tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Property | Predicted Value | Method | Implication for Utility |
---|---|---|---|
Log P (Consensus) | 1.23 | iLOGP/XLOGP3/WLOGP | Balanced lipophilicity for membrane permeability |
Water Solubility (Log S) | -1.64 (ESOL); -1.54 (Ali) | ESOL/Ali models | Favorable solubility for solution-phase chemistry |
TPSA | 41.57 Ų | Ertl 2000 method | Moderate polarity, supports cell permeability |
BBB Permeation | Yes (BOILED-Egg model) | ADMET prediction | Enables CNS-targeting drug design |
Synthetic Accessibility | 3.2 (Scale: 1–10) | SAScore | Amenable to multi-step derivatization |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1